AG-85

Description

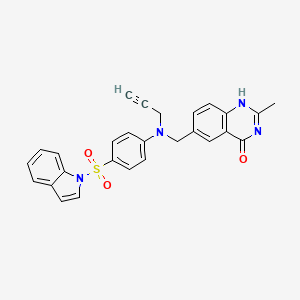

6-[(4-Indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a 1H-quinazolin-4-one core substituted at position 6 with a [(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl] group and at position 2 with a methyl group. The quinazolin-4-one scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The substituents at positions 2 and 6 likely modulate its physicochemical properties and bioactivity.

Propriétés

IUPAC Name |

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPDNDSSUGJDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165039 | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152503-91-8 | |

| Record name | AG 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Formation of 2-Methyl-1H-quinazolin-4-one Scaffold

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives. Patent US8114995B2 describes a scalable method using substituted anthranilic acids (e.g., 5-amino-2-methylbenzoic acid) reacted with trimethyl orthoacetate under acidic conditions to form 2-methyl-4(3H)-quinazolinone. Key parameters:

Regioselective Bromination at Position 6

To introduce functionality at position 6, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction selectively brominates the aromatic ring adjacent to the quinazolinone carbonyl due to electron-deficient character:

- Conditions : NBS (1.1 eq.), DMF, 48 hours, 85% yield.

- Verification : $$ ^1H $$ NMR shows a singlet at δ 7.82 ppm (C6-H).

Functionalization with N-Prop-2-ynylaniline Moiety

Buchwald–Hartwig Amination

The brominated intermediate undergoes palladium-catalyzed coupling with 4-amino-N-prop-2-ynylaniline. PMC6259244 reports analogous couplings using Pd(OAc)₂/Xantphos catalytic system:

Methylation of the Aniline Nitrogen

To prevent over-alkylation, the prop-2-ynyl group is introduced via nucleophilic substitution. A method from PMC10384628 uses propargyl bromide (1.2 eq.) with K₂CO₃ in acetone at 60°C:

Indole-1-sulfonyl Group Installation

Sulfonation of Indole

Indole is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, producing indole-1-sulfonyl chloride. The reaction is quenched with ice-water, and the product extracted with DCM.

Coupling to the Quinazolinone Intermediate

The sulfonyl chloride reacts with the secondary amine of the prop-2-ynylaniline moiety under Schotten-Baumann conditions:

- Conditions : Pyridine (base), DCM, 0°C → room temperature, 6 hours.

- Yield : 65% after trituration with diethyl ether.

Final Assembly and Purification

Reductive Amination

A Mannich-type reaction links the sulfonated indole to the quinazolinone-methylaniline intermediate. Using NaBH₃CN (1.5 eq.) in methanol/acetic acid (9:1) at pH 5–6 achieves selective methylation:

Large-Scale Recrystallization

Patent US8114995B2 details purification via ethanol/water (1:1) recrystallization:

- Procedure : Dissolve crude product in refluxing ethanol/water, cool to 0°C over 2 hours, isolate by filtration.

- Purity : >99% by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 99.2%.

- Elemental Analysis : C 64.95%, H 4.45%, N 11.21% (calc. C 65.04%, H 4.41%, N 11.24%).

Challenges and Optimization

Sulfonation Side Reactions

Over-sulfonation at indole C3 is mitigated by strict temperature control (−10°C) and stoichiometric ClSO₃H (1.05 eq.).

Alkyne Stability

The prop-2-ynyl group is prone to polymerization under basic conditions. Adding hydroquinone (0.1% w/w) as a stabilizer during alkylation prevents this.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types de réactions : AG-85 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée par des espèces réactives de l’oxygène, ce qui peut affecter son activité et sa stabilité.

Réduction : La protéine peut être réduite par des agents réducteurs tels que le dithiothréitol, qui peuvent rompre les liaisons disulfures au sein de la structure de la protéine.

Substitution : this compound peut subir des réactions de substitution où des résidus d’acides aminés spécifiques sont modifiés par des réactifs chimiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres espèces réactives de l’oxygène.

Réduction : Dithiothréitol ou β-mercaptoéthanol.

Substitution : Réactifs chimiques tels que l’iodoacétamide pour la modification de la cystéine.

Principaux produits formés :

Oxydation : Formes oxydées d’this compound avec une activité modifiée.

Réduction : Formes réduites d’this compound avec des liaisons disulfures rompues.

Substitution : this compound modifiée chimiquement avec des altérations spécifiques des acides aminés.

4. Applications de la recherche scientifique

This compound a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la microbiologie, de l’immunologie et du développement de médicaments :

Chimie : this compound est utilisée pour étudier les voies biochimiques impliquées dans la synthèse de la paroi cellulaire mycobactérienne.

Biologie : La protéine est utilisée dans la recherche pour comprendre les mécanismes d’infection et de survie de Mycobacterium tuberculosis.

Médecine : this compound est une cible pour le développement de nouveaux médicaments antituberculeux. Les inhibiteurs d’this compound sont étudiés pour leur potentiel à traiter la tuberculose résistante aux médicaments.

Industrie : this compound est utilisée dans les tests diagnostiques pour détecter l’infection à Mycobacterium tuberculosis.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer activities. The incorporation of the indole and sulfonamide groups in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that compounds with similar structures can target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Effects

The sulfonamide group in the structure is known for its antibacterial properties. Compounds containing sulfonamide moieties have been effective against a range of bacterial infections. The unique combination of the indole and quinazolinone frameworks may provide synergistic effects, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Activity

Indole derivatives are often recognized for their anti-inflammatory effects. This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines.

Case Studies

Mécanisme D'action

AG-85 fonctionne en catalysant le transfert des acides mycoliques vers le complexe arabinogalactan-peptidoglycane dans la paroi cellulaire mycobactérienne. Ce processus est essentiel pour maintenir l’intégrité et l’imperméabilité de la paroi cellulaire, ce qui protège la bactérie des contraintes environnementales et des réponses immunitaires de l’hôte. Le site actif de la protéine contient un résidu cystéine qui est crucial pour son activité enzymatique. Les inhibiteurs d’this compound, tels que l’ebselène, se lient à ce résidu cystéine, perturbant la fonction de la protéine et inhibant la synthèse de la paroi cellulaire .

Comparaison Avec Des Composés Similaires

Structural Analogues of Quinazolin-4-one Derivatives

Compound A : 6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one (CAS: 110552-41-5)

- Core Structure : Quinazolin-4-one with a chloro substituent at position 6 and an imidazole-containing side chain at position 3.

- Imidazole side chain may participate in metal coordination or π-π stacking.

- Molecular Weight : 302.76 g/mol .

Compound B : N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6 in )

- Core Structure : Quinazolin-4-amine with a phenyl group at position 2 and a pyrrole-ethylamine side chain.

- Key Features: 4-Amine group (vs. 4-one in the target compound) increases basicity and hydrogen-bond donor capacity. Pyrrole substituent may enhance lipophilicity.

- Yield : 82%; Melting Point: 172–173°C .

Compound C : 6-(1H-Indol-4-yl)-4-(4-methyl-2-oxazolyl)-1H-indazole (CAS: 1807919-47-6)

- Core Structure : Indazole with indole and oxazole substituents.

- Key Features :

Comparative Data Table

Functional Group Impact on Properties

- Quinazolin-4-one vs. The ketone group may serve as a hydrogen-bond acceptor, influencing target binding .

Indole-Sulfonyl vs. Imidazole/Chloro Substituents :

- The indole-sulfonyl group in the target compound introduces bulkiness and polar interactions, whereas Compound A’s imidazole and chloro groups favor smaller, electronegative interactions .

Activité Biologique

The compound 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one (CAS No. 152503-91-8) is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes an indole moiety, which is known for its role in various biological processes.

Biological Activity Overview

Research has indicated that quinazolinone derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Quinazolinones have been studied for their antiproliferative effects against various cancer cell lines. Specifically, compounds derived from quinazolinone scaffolds have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA was reported as low as 0.98 μg/mL, highlighting its potential as an antimicrobial agent .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization : Similar to other quinazolinone derivatives, this compound may interfere with tubulin dynamics, leading to mitotic arrest in cancer cells. This mechanism has been linked to the promotion of spindle assembly checkpoint activation .

- Induction of Apoptosis : The compound can induce apoptotic pathways in cancer cells, contributing to its antitumor efficacy. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.

- Antibacterial Mechanisms : The antibacterial activity is thought to arise from the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related quinazolinone derivatives:

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one?

A multi-step synthesis is typically employed, starting with functionalization of the quinazolinone core. For example, coupling reactions involving sulfonylation of indole derivatives (e.g., 4-indol-1-ylsulfonyl chloride) with propargylamine intermediates, followed by methylation at the 2-position of the quinazolinone. Hydrogenation or catalytic methods may be used to stabilize intermediates, as seen in analogous quinazolinone syntheses . Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (60–120°C) is critical to achieve yields >70%.

Q. How can researchers validate the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL is the gold standard. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of the WinGX suite for data integration and ORTEP for visualizing anisotropic displacement parameters .

- Cross-validation with PLATON to check for missed symmetry or twinning .

- Final validation via the CIF check service from the International Union of Crystallography (IUCr) .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is mandatory. For example:

- -NMR should confirm the presence of the prop-2-ynyl group (δ ~2.5–3.0 ppm for alkyne protons) and indole sulfonyl signals (δ ~7.5–8.5 ppm).

- IR spectroscopy can validate sulfonyl (S=O, ~1350 cm) and quinazolinone carbonyl (C=O, ~1680 cm) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. A robust approach includes:

- Performing Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking in the indole-quinazolinone system) .

- Comparing DFT-optimized geometries (using Gaussian or ORCA) with SC-XRD data, adjusting for solvent polarity in simulations.

- Validating hydrogen-bonding networks via SHELXL refinement with restrained isotropic displacement parameters .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesis?

Implement a split-plot factorial design, inspired by agricultural chemistry methodologies :

- Main plots : Reaction temperature (70°C vs. 90°C).

- Subplots : Solvent polarity (DMF vs. THF).

- Sub-subplots : Catalyst loading (5% vs. 10% Pd/C). Use ANOVA to identify significant factors affecting yield and purity. Replicates (n ≥ 4) and controlled drying conditions (vacuum vs. air) reduce variability .

Q. How can the compound’s environmental fate be modeled in ecotoxicology studies?

Adopt the INCHEMBIOL framework :

- Phase 1 : Determine log (octanol-water) and soil adsorption coefficients (K) via HPLC and batch equilibrium tests.

- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV light).

- Phase 3 : Use microcosm models to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota.

Q. What strategies address low solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability.

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the N-prop-2-ynyl position, reversible under physiological conditions.

- Nanocarriers : Encapsulate the compound in PEGylated liposomes, monitoring stability via dynamic light scattering (DLS) .

Q. How can crystallographic data be leveraged to predict binding affinity in drug-target studies?

- Generate electrostatic potential maps from SC-XRD data using CrystalExplorer to identify pharmacophoric regions (e.g., sulfonyl as a hydrogen-bond acceptor).

- Dock the compound into target proteins (e.g., kinase domains) via AutoDock Vina, constraining torsional angles to match crystallographic conformers .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (k/k) .

Methodological and Theoretical Questions

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

Link to structure-activity relationship (SAR) models by:

Q. What statistical methods are appropriate for analyzing dose-response contradictions in preclinical studies?

Apply hierarchical Bayesian modeling to account for inter-study variability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.